Dibenzyl[3-(dibenzylamino)butan-2-yl]amine
Description
"Dibenzyl[3-(dibenzylamino)butan-2-yl]amine" is a tertiary amine characterized by a central butan-2-yl backbone substituted with two dibenzylamino groups. Its molecular formula is C25H29N3, with a molecular weight of 371.52 g/mol (calculated from structural data in ). The compound features two benzyl groups attached to the nitrogen atoms, creating significant steric bulk and electron-donating effects, which influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-N,2-N,3-N,3-N-tetrabenzylbutane-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2/c1-27(33(23-29-15-7-3-8-16-29)24-30-17-9-4-10-18-30)28(2)34(25-31-19-11-5-12-20-31)26-32-21-13-6-14-22-32/h3-22,27-28H,23-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVHUCAZXURPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine typically involves multi-step organic reactions. One common method includes the alkylation of dibenzylamine with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Deprotection of Dibenzyl Groups
The benzyl groups in this compound can be removed under catalytic hydrogenation conditions to yield primary or secondary amines. For example:
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Hydrogenolysis : Reaction with H/Pd-C in methanol or ethanol typically cleaves benzyl groups. A related compound, N,N-dibenzyl-L-phenylalaninal, underwent debenzylation to produce primary amines in high yields .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 10% Pd-C, H (1 atm), EtOH | [3-aminobutan-2-yl]amine | 85–92% |
Acylation and Alkylation
The secondary amine can undergo nucleophilic substitution or acylation under mild conditions:
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) forms stable amides .
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Alkylation : Reactivity with alkyl halides (e.g., benzyl bromide) in DMF at elevated temperatures introduces additional substituents .
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, TEA, DCM, 0°C → RT | N-Acetyl derivative | 78% | |
| Alkylation | BnBr, KCO, DMF | N-Benzyl quaternary ammonium salt | 63% |
Condensation with Carbonyl Compounds
The amine participates in condensation reactions with aldehydes or ketones:
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Aminal Formation : Reaction with benzaldehyde in DMSO forms tricyclic aminal structures, as observed in tris(benzylamino)guanidine derivatives .
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Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., hydrocinnamaldehyde) produces imines, which can be reduced to secondary amines .
| Carbonyl Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | DMSO, RT, 4Å MS | Tricyclic aminal | 71% | |
| Butyraldehyde | NaBH(OAc), CHCl | N-Alkyl secondary amine | 62% |
Multi-Component Reactions (MCRs)
The compound’s amine groups enable participation in MCRs, such as the Masked Acyl Cyanide (MAC) reaction , to form homologated products . For example:
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Oxyhomologation : Reacting with aldehydes and tert-butyldimethylsilyl (TBS)-protected reagents yields extended-chain amides with >98% diastereoselectivity .
| Components | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, MAC-TBS, DMAP, EtO | RT, 24 h | Anti-1,3-diaminobutan-2-ol amide | 87% |
Reductive Amination
Although not directly reported for this compound, analogous dibenzyl-protected amines undergo reductive amination with ketones (e.g., 3-(dibenzylamino)butan-2-one) using NaBHCN or NaBH(OAc) .
| Ketone | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(Dibenzylamino)butan-2-one | NaBH(OAc), AcOH | N-Alkyl tertiary amine | 70% |
Scientific Research Applications
Medicinal Chemistry Applications
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of compounds with biological activity.
Synthesis of Enzyme Inhibitors
Research has indicated that derivatives of dibenzylamino compounds can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE). A study demonstrated that N,N-dimethylcarbamate derivatives containing a dibenzylamino moiety were synthesized and tested for their ability to inhibit AChE, showing promising results in terms of potency and selectivity .
Therapeutic Agents for Hepatitis C
The compound has been implicated in the synthesis of intermediates useful for developing inhibitors against the Hepatitis C virus (HCV). The synthesis processes described involve the transformation of dibenzylamino derivatives into more complex structures that exhibit antiviral activity . This application is significant given the global health implications of HCV.
Organic Synthesis Applications
This compound is not only important in medicinal chemistry but also plays a role in organic synthesis strategies.
Building Blocks for Complex Molecules
The compound can be used as a building block for synthesizing various complex organic molecules. For instance, it has been employed in the rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol derivatives, which are critical intermediates in the production of therapeutically relevant compounds . This highlights its versatility and importance in synthetic pathways.
Case Studies and Research Findings
Several studies have documented the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous amines, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Effects: The target compound’s dual dibenzylamino groups impose greater steric hindrance compared to simpler amines like dibenzylamine or N-methylaniline. This likely reduces nucleophilicity but enhances stability in high-temperature reactions . Conjugated systems (e.g., compound 7 in ) exhibit enhanced thermal reactivity, with dibenzylamino substituents showing higher conversion efficiency (~70% at 120°C) than diethylamino analogs (~30%) due to improved electron donation .
This highlights its role in substrate-controlled divergent synthesis . Amine exchange reactions () demonstrate that dibenzylamino groups are more resistant to displacement than diethylamino groups, favoring equilibrium shifts at elevated temperatures .
Industrial Applications: Dibenzylamine derivatives are widely used in petroleum and polymer industries . The target compound’s complex structure may expand its utility in specialized catalysis or as a monomer in nitrogen-containing polymers, similar to aroylacetylene-based systems .
Biological Activity
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.
1. Chemical Structure and Synthesis
This compound is characterized by its dibenzylamine structure, which is known to influence its biological properties. The synthesis typically involves the reaction of dibenzylamine with suitable alkylating agents to yield the desired compound. For instance, a rapid synthesis method has been developed using a three-component reaction that yields high stereoselectivity and good yields (63–87%) for various derivatives, including those relevant to this compound .
2.1 Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit antimicrobial activity. For example, derivatives of dibenzylamines have shown promising results against various bacterial strains, suggesting a potential role in antibiotic development. Studies demonstrate that modifications to the dibenzyl structure can enhance antibacterial efficacy, making it a target for further investigation in antimicrobial drug design .
2.2 Inhibition of Enzymatic Activity
The compound's biological activity may also extend to enzyme inhibition. For instance, certain dibenzylamines have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potential against AChE and suggesting therapeutic applications in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies suggest that:
- Receptor Binding : The compound may interact with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Molecular Docking Studies : In silico studies utilizing molecular docking have provided insights into the binding affinities of dibenzyl derivatives with target proteins, revealing potential pathways through which these compounds exert their effects .
4.1 Anticancer Activity
Recent studies have explored the anticancer potential of dibenzyl derivatives. One study reported that specific analogs exhibited cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis. The structure-activity relationship (SAR) analysis highlighted that modifications at the amino or benzyl positions could significantly alter potency and selectivity against cancer cells .
4.2 Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of dibenzylamines. Compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism through which they may provide protective effects against neurodegenerative conditions .
5. Data Tables
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.7 | |
| Antibacterial Activity | Varies | |
| Cytotoxicity (Cancer Cells) | Varies |
6. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities, including antimicrobial properties and enzyme inhibition. Continued exploration of its mechanisms of action and structure-activity relationships will be crucial for developing new therapeutic agents derived from this compound.
Future studies should aim to validate these findings through clinical trials and explore the full therapeutic potential of dibenzyl derivatives in treating various diseases, particularly in oncology and neurology.
Q & A
Q. What are the optimal synthetic routes for Dibenzyl[3-(dibenzylamino)butan-2-yl]amine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step alkylation and reductive amination. Key steps include:
- Starting materials : Benzylamine derivatives and halogenated butane intermediates.
- Protection/deprotection : Use of Boc (tert-butyloxycarbonyl) groups to prevent over-alkylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.
- Purity validation : NMR (¹H, ¹³C) for structural confirmation, HPLC (C18 column, acetonitrile/water mobile phase) for >98% purity.
Example Data Table :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | BnBr, K₂CO₃ | 80 | 12 | 65 | 85 |
| 2 | NaBH₄, MeOH | 25 | 2 | 72 | 92 |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Compare integration ratios of benzyl protons (δ 7.2–7.4 ppm) vs. aliphatic protons (δ 2.8–3.5 ppm) to confirm branching.
- ¹³C NMR : Identify quaternary carbons (δ 50–60 ppm) to validate tertiary amine formation.
- IR : Absence of NH stretches (~3300 cm⁻¹) confirms full alkylation; C-N stretches (~1250 cm⁻¹) indicate tertiary amine bonds.
Critical Note : Overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What computational strategies predict the compound’s electronic properties for catalytic applications?
- Methodological Answer :
- Software : Gaussian 16 (DFT, B3LYP/6-311++G(d,p)) for optimizing geometry and calculating HOMO-LUMO gaps.
- Solvent effects : Include PCM (Polarizable Continuum Model) for solvation energy in common solvents (e.g., DMF, THF).
- Validation : Compare computed NMR shifts with experimental data (MAE < 0.2 ppm acceptable).
Example Computational Results :
| Parameter | Gas Phase | THF Solvent |
|---|---|---|
| HOMO (eV) | -6.2 | -5.9 |
| LUMO (eV) | -1.8 | -1.6 |
| Dipole (D) | 4.5 | 5.1 |
Q. How to address contradictory reactivity data in cross-coupling reactions involving this amine?
- Methodological Answer : Contradictions often arise from steric hindrance vs. electronic effects. Systematic approaches include:
- Steric maps : Calculate Tolman’s cone angle to quantify ligand bulkiness.
- Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis to identify rate-limiting steps.
- Substrate screening : Test electron-deficient vs. electron-rich aryl halides to isolate electronic contributions.
Case Study : - Lower yields with ortho-substituted aryl halides (e.g., 2-bromotoluene: 15% vs. 4-bromotoluene: 68%) suggest steric dominance.
Data Contradiction Analysis
Q. Why do X-ray crystallography and DFT calculations show discrepancies in bond angles?
- Methodological Answer :
- Crystal packing effects : X-ray captures solid-state distortions; DFT models isolated molecules.
- Thermal motion : ADPs (Atomic Displacement Parameters) in X-ray may indicate dynamic behavior unaccounted for in static DFT.
- Mitigation : Perform periodic DFT (e.g., VASP) to simulate crystal environment or use neutron diffraction for higher precision.
Experimental Design
Q. How to design a kinetic study for amine degradation under oxidative conditions?
- Methodological Answer :
- Conditions : Vary oxidants (H₂O₂, mCPBA), pH (3–11), and temperature (25–60°C).
- Monitoring : LC-MS for degradation products; EPR for radical intermediates.
- Data Fitting : Use Arrhenius plots to derive activation energy (Eₐ) and propose mechanisms.
Example Protocol :
| Oxidant | pH | Temp (°C) | Half-life (h) | Major Product |
|---|---|---|---|---|
| H₂O₂ | 7 | 25 | 48 | N-Oxide |
| mCPBA | 5 | 40 | 12 | Nitrone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
